3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol
Description
3-[4-[(2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol (CAS: Not explicitly listed; molecular formula: C₁₈H₃₁NO₄ based on ) is a synthetic compound primarily recognized as a process-related impurity in the synthesis of bisoprolol fumarate, a β₁-selective adrenergic receptor blocker used to treat cardiovascular diseases . Its structure features a 1,2-propanediol backbone substituted with a phenoxy group modified by a 2-isopropoxyethoxymethyl moiety. This compound is critical in pharmaceutical quality control, as regulatory guidelines mandate stringent monitoring of impurities during drug manufacturing .
Properties
CAS No. |
1797024-50-0 |
|---|---|
Molecular Formula |
C15H24O5 |
Molecular Weight |
284.352 |
IUPAC Name |
3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C15H24O5/c1-12(2)19-8-7-18-10-13-3-5-15(6-4-13)20-11-14(17)9-16/h3-6,12,14,16-17H,7-11H2,1-2H3 |
InChI Key |
CDBFGJHSYVVSCA-UHFFFAOYSA-N |
SMILES |
CC(C)OCCOCC1=CC=C(C=C1)OCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol typically involves the reaction of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol in the presence of activated silica and optionally, a solvent . The reaction proceeds through the formation of an ether linkage, facilitated by the dehydration of the hydroxy groups.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for high yield and purity. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol is primarily related to its role as an intermediate in the synthesis of beta-blockers. These beta-blockers selectively block beta-1 adrenergic receptors, reducing the effects of adrenaline and noradrenaline on the heart and blood vessels . This leads to a decrease in heart rate and blood pressure, making them effective in treating hypertension and other cardiovascular conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-[4-[(2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol, highlighting differences in substituents, pharmacological roles, and biological activity:
*Note: CAS for U23,469 inferred from (CAS 227947-06-0 matches a structurally similar compound).
Key Research Findings
Antiestrogen Activity of U23,469: U23,469 and its metabolite U23,469M exhibit antiestrogenic effects by binding to cytoplasmic estrogen receptors (ERC) and translocating them to the nucleus (ERN). Unlike the target compound, U23,469 shows high ER binding affinity (34% relative to estradiol) and induces progesterone receptor synthesis in MCF-7 breast cancer cells, albeit at lower efficacy compared to estradiol . Mechanistic Contrast: While 3-[4-[(2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol lacks ER affinity, U23,469’s tetrahydro-naphthyl group enables prolonged nuclear ER retention, contributing to its antitumor activity .
Role of Substituent Hydrophobicity: The 2-isopropoxyethoxy group in the target compound enhances lipophilicity compared to 3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol. This difference impacts solubility and metabolic stability, influencing their roles as impurities versus active pharmaceutical ingredients (APIs) .
Biological Activity
3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol, often referred to as a derivative or impurity of Bisoprolol, is a compound of interest due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic use.
- Molecular Formula : C15H24O5
- Molecular Weight : 284.3481 g/mol
- CAS Number : 1797024-50-0
- IUPAC Name : 3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propane-1,2-diol
Biological Activity Overview
The primary biological activity associated with this compound is its role as an impurity in Bisoprolol, a selective beta-adrenergic blocker used in treating hypertension and heart failure. The compound exhibits various pharmacological effects that can be summarized as follows:
Pharmacological Effects
-
Anti-inflammatory Activity :
- Compounds structurally related to this compound have demonstrated significant anti-inflammatory effects. For instance, studies revealed that certain phenoxy derivatives inhibited the COX-2 enzyme effectively, which is crucial in the inflammatory pathway. In vivo studies showed reductions in paw thickness and weight in animal models by up to 68% and 64%, respectively .
-
Cardiovascular Effects :
- As a derivative of Bisoprolol, this compound likely shares similar cardiovascular benefits. Bisoprolol is known for its ability to lower heart rate and reduce myocardial oxygen demand, making it effective in managing conditions like hypertension and heart failure.
- Toxicological Profile :
The precise mechanism of action for this compound remains under investigation; however, it is hypothesized to involve:
- Selective Inhibition of COX Enzymes : The compound may selectively inhibit COX-2 over COX-1, reducing inflammation without the gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- Beta-Adrenergic Blockade : Similar to Bisoprolol, it may exert effects through beta-adrenergic receptor blockade, leading to decreased heart rate and contractility.
Comparative Biological Activity Table
| Compound | Molecular Weight | IC50 (COX-2) | Anti-inflammatory Effect | Cardiovascular Impact |
|---|---|---|---|---|
| This compound | 284.3481 g/mol | Not specifically reported | Significant (up to 68% reduction in paw thickness) | Yes (as a Bisoprolol derivative) |
| Bisoprolol | 325.44 g/mol | N/A | Moderate | Yes (selective beta-blocker) |
| Celecoxib | 381.42 g/mol | 0.05 ± 0.02 μM | Strong | No |
Case Studies
Several studies have explored the biological activity of phenoxy derivatives similar to this compound:
-
Study on COX Inhibition :
- A recent study evaluated various phenoxy compounds for their COX-1 and COX-2 inhibitory properties. The findings indicated that compounds with structural similarities exhibited potent inhibitory effects against COX-2 (IC50 values ranging from 0.06 to 0.09 μM), highlighting their potential as anti-inflammatory agents .
- Safety Profiling in Animal Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
